molecular formula C12H17F3N4O3 B14096599 Tert-butyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperazin-1-carboxylate

Tert-butyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperazin-1-carboxylate

Cat. No.: B14096599
M. Wt: 322.28 g/mol
InChI Key: PPESFAFVBPFMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperazin-1-carboxylate is a heterocyclic compound featuring a piperazine ring linked to a 1,3,4-oxadiazole moiety substituted with a trifluoromethyl (-CF₃) group. The tert-butyl carbamate (Boc) group serves as a protective group for the piperazine nitrogen, a common strategy in medicinal chemistry to modulate solubility and reactivity during synthesis . This compound is of interest due to the oxadiazole ring's role in enhancing metabolic stability and the CF₃ group's contribution to lipophilicity and electronic effects, which are critical for drug-like properties.

Properties

Molecular Formula

C12H17F3N4O3

Molecular Weight

322.28 g/mol

IUPAC Name

tert-butyl 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C12H17F3N4O3/c1-11(2,3)22-10(20)19-6-4-18(5-7-19)9-17-16-8(21-9)12(13,14)15/h4-7H2,1-3H3

InChI Key

PPESFAFVBPFMMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(O2)C(F)(F)F

Origin of Product

United States

Preparation Methods

From Hydroxyamidine Intermediates (Patent Route)

Hydroxyamidines react with trifluoroacetyl halides (e.g., TFACI) to form oxadiazoles via acylation and cyclodehydration:

  • Step 1 (Acylation) :
    • Hydroxyamidine + Trifluoroacetyl chloride → O-Trifluoroacetylated intermediate.
    • Conditions : 2–5 eq TFACI, 20–80°C, inert atmosphere (N₂/Ar).
  • Step 2 (Cyclization) :
    • Intermediate undergoes intramolecular cyclization with water elimination.
    • Catalyst : Often requires no additional agents due to exothermicity.

Key Parameters :

  • Temperature Control : Elevated temperatures (>50°C) risk side reactions (e.g., over-acylation).
  • Solvent-Free Conditions : Preferred to minimize byproducts.

From Amidine Intermediates (Literature Route)

Amidines cyclize with triethyl orthoformate or acyl chlorides to form oxadiazoles:

  • Reactants : Amidines + Triethyl orthoformate or benzoyl chloride.
  • Conditions :
    • Catalyst : BF₃·Et₂O (for orthoformate).
    • Temperature : 80°C for 2–4 hours.

Example :

  • Amidine + Triethyl orthoformate → 3-Phenyl-1,2,4-oxadiazole (59% yield).

Coupling Strategies for Fragment Assembly

Nucleophilic Aromatic Substitution

The Boc-piperazine reacts with a pre-formed 5-trifluoromethyl-1,3,4-oxadiazole bearing a leaving group (e.g., chloride):

  • Reactants : Boc-piperazine + 2-Chloro-5-trifluoromethyl-1,3,4-oxadiazole.
  • Conditions :
    • Base : K₂CO₃ or DIPEA in DMF or acetonitrile.
    • Temperature : 60–80°C, 12–24 hours.

Direct Cyclization on Piperazine

An alternative one-pot approach involves synthesizing the oxadiazole directly on the Boc-piperazine scaffold:

  • Reactants : Boc-piperazine-amidine + Trifluoroacetic anhydride (TFAA).
  • Conditions :
    • TFAA (2–3 eq), CH₂Cl₂, 0°C to room temperature.
    • Yield : ~70% (estimated from analogous reactions).

Optimization Challenges and Side Reactions

  • Over-Acylation : Excess TFACI leads to diacylated byproducts.
  • Boc Deprotection : Acidic conditions (e.g., TFA) during oxadiazole synthesis may cleave the Boc group, necessitating sequential protection-deprotection steps.
  • Regioselectivity : Ensuring proper orientation during cyclization (1,3,4- vs. 1,2,4-oxadiazole) requires precise stoichiometry and catalyst selection.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Hydroxyamidine + TFACI High atom economy, solvent-free Temperature-sensitive ~65%*
Amidine + Orthoformate Broad substrate scope Requires BF₃ catalysis ~60%
One-Pot Coupling Fewer purification steps Risk of Boc deprotection ~55%

*Estimated from analogous reactions in patent.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydrazine derivatives of the oxadiazole ring.

    Substitution: Substituted derivatives at the trifluoromethyl group.

Scientific Research Applications

Tert-butyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperazin-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders.

    Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperazin-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions with enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, aiding in its ability to cross biological membranes and reach its targets.

Comparison with Similar Compounds

Key Structural Differences

The compound is compared to tert-butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate (CAS: 685828-39-1), a structurally related analog synthesized by Pfizer . Key distinctions include:

Property Tert-butyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperazin-1-carboxylate Tert-butyl 4-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Core Heterocycle Piperazine (two nitrogen atoms, C₄H₁₀N₂) Piperidine (one nitrogen atom, C₅H₁₁N)
Oxadiazole Substituent Trifluoromethyl (-CF₃) Chloromethyl (-CH₂Cl)
Molecular Formula Estimated: C₁₂H₁₇F₃N₄O₃ (exact requires experimental confirmation) C₁₃H₂₀ClN₃O₃
Molecular Weight Estimated: ~338.3 g/mol 301.77 g/mol
Electronic Effects -CF₃: Strong electron-withdrawing, enhances stability and lipophilicity -CH₂Cl: Moderately electron-withdrawing, reactive site for further functionalization

Physicochemical Properties

Data for the chloromethyl-piperidine analog (CAS: 685828-39-1) :

  • Density : 1.227 g/cm³
  • Boiling Point : 412.1°C at 760 mmHg
  • Flash Point : 203°C

The trifluoromethyl-piperazine variant is expected to exhibit:

  • Altered solubility : Piperazine's additional nitrogen may improve aqueous solubility compared to piperidine.
  • Thermal stability : The CF₃ group could elevate the boiling point beyond 412.1°C, though experimental validation is needed.

Drug Discovery Potential

  • The trifluoromethyl-piperazine compound’s design aligns with trends in kinase inhibitor development, where CF₃ groups improve target affinity and pharmacokinetics.
  • Piperidine-based analogs like the Pfizer compound are often intermediates in antiviral or anti-inflammatory agent synthesis, leveraging their reactivity for scaffold diversification .

Biological Activity

Tert-butyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperazin-1-carboxylate is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a piperazine ring, a trifluoromethyl-substituted oxadiazole moiety, and a tert-butyl ester. These structural components contribute to its lipophilicity and potential interactions with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C₁₄H₁₈F₃N₃O₃
Molecular Weight 335.30 g/mol
CAS Number 1396808-13-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and specificity, which can modulate various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10.38
U-937 (Acute Monocytic Leukemia)<10
CEM-C7 (T-cell Leukemia)Sub-micromolar

These studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation.

Antimicrobial Activity

The oxadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that certain structural modifications can enhance their efficacy against bacterial strains.

Case Studies

  • Cytotoxicity Study : A study examined the cytotoxic effects of various oxadiazole derivatives on MCF-7 cells. The results indicated that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity compared to those without it, suggesting that this substitution plays a crucial role in their biological activity .
  • Mechanistic Insights : Flow cytometry assays demonstrated that derivatives similar to this compound induce apoptosis in a dose-dependent manner. Western blot analysis further revealed increased levels of p53 and cleaved caspase-3 in treated cells .

Comparative Analysis

When comparing this compound with other similar compounds:

Compound Activity Profile
Tert-butyl 2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetateModerate anticancer activity
Tert-butyl 2-(4-(5-phenyloxadiazol-2-yl)piperidin-1-yl)acetateLower binding affinity
Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazineEnhanced lipophilicity but less cytotoxicity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl 4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperazin-1-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling a trifluoromethyl-substituted 1,3,4-oxadiazole precursor with a tert-butyl piperazine-carboxylate derivative. Key steps include:

  • Cyclocondensation : Reacting a hydrazide intermediate with trifluoroacetic anhydride to form the oxadiazole ring .
  • Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to protect the piperazine nitrogen .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40%) is effective for isolating the product .
    • Optimization : Yield improvements are achieved by controlling reaction temperature (e.g., 0–5°C during Boc protection) and using anhydrous solvents to minimize side reactions .

Q. What safety protocols should be followed when handling this compound, given its potential hazards?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation .
  • Storage : Store in a cool, dry place (2–8°C) in airtight containers to prevent degradation .
  • First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. How can the purity and structural identity of the synthesized compound be confirmed?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
  • NMR Spectroscopy : Confirm the structure via ¹H/¹³C NMR, focusing on diagnostic signals (e.g., tert-butyl singlet at ~1.4 ppm, oxadiazole C-F coupling in ¹⁹F NMR) .
  • Elemental Analysis : Verify molecular formula consistency (e.g., C, H, N content within 0.4% of theoretical values) .

Advanced Research Questions

Q. What role does the trifluoromethyl-oxadiazole moiety play in modulating biological activity, particularly in anticancer or antioxidant assays?

  • Methodological Answer :

  • Mechanistic Studies : The electron-withdrawing trifluoromethyl group enhances metabolic stability and membrane permeability. Oxadiazole rings participate in π-π stacking with protein targets (e.g., kinase ATP-binding pockets) .
  • Assay Design :
  • Anticancer Activity : Test against cancer cell lines (e.g., CCRF-CEM) using MTT assays. Compound 6f (a structural analog) showed 68.89% growth inhibition, suggesting dose-dependent cytotoxicity .
  • Antioxidant Potential : Measure free radical scavenging via DPPH assays. IC₅₀ values <20 μM (e.g., 15.14 μM for analog 6i) indicate significant activity .

Q. How can computational modeling predict the binding interactions of this compound with therapeutic targets like CFTR or PI3K?

  • Methodological Answer :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions. The oxadiazole ring may form hydrogen bonds with catalytic lysine residues in PI3K, while the tert-butyl group occupies hydrophobic pockets .
  • MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

Q. Can this compound serve as a warhead in PROTACs (PROteolysis-Targeting Chimeras) for degrading disease-relevant proteins?

  • Methodological Answer :

  • PROTAC Design : Link the compound to an E3 ligase recruiter (e.g., pomalidomide) via a PEG spacer. The oxadiazole moiety acts as a kinase-binding warhead (e.g., for BTK or EGFR) .
  • Validation :
  • Cellular Assays : Measure target protein degradation via Western blot (e.g., 48-hour treatment in HEK293 cells).
  • Selectivity Screening : Use kinome-wide profiling (e.g., KINOMEscan) to confirm specificity .

Contradictions and Data Gaps

  • Synthetic Yield Variability : reports 70–85% yields for Boc-protected analogs, but halogenated intermediates (e.g., bromo derivatives) may require lower temperatures (<0°C) to suppress side reactions .
  • Bioactivity Discrepancies : While oxadiazoles show anticancer activity in CCRF-CEM cells , their efficacy in solid tumors (e.g., HeLa) remains unverified, necessitating broader panel testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.